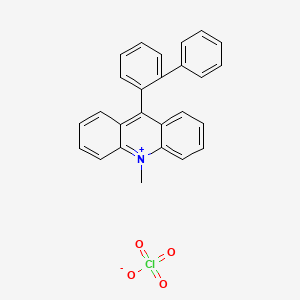
9-(2-Biphenylyl)-10-methylacridinium Perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Biphenylyl)-10-methylacridinium Perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a biphenyl group attached to an acridinium core, which is further modified by a methyl group. The perchlorate anion serves as a counterion to balance the charge of the acridinium cation.
Vorbereitungsmethoden
The synthesis of 9-(2-Biphenylyl)-10-methylacridinium Perchlorate typically involves a multi-step process. One common method includes the reaction of 2-biphenylyl lithium with 10-methylacridinium chloride under controlled conditions. The resulting product is then treated with perchloric acid to form the perchlorate salt. Industrial production methods may involve similar steps but are optimized for higher yields and purity through the use of advanced techniques and equipment .
Analyse Chemischer Reaktionen
9-(2-Biphenylyl)-10-methylacridinium Perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The biphenyl and acridinium moieties can undergo electrophilic and nucleophilic substitution reactions, respectively. .
Wissenschaftliche Forschungsanwendungen
9-(2-Biphenylyl)-10-methylacridinium Perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties, aiding in the study of molecular interactions and dynamics.
Biology: The compound’s fluorescence is utilized in imaging techniques to visualize cellular structures and processes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: It finds applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Wirkmechanismus
The mechanism of action of 9-(2-Biphenylyl)-10-methylacridinium Perchlorate involves its interaction with molecular targets through its acridinium core. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in photodynamic therapy, where light activation leads to the generation of reactive oxygen species that damage cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-(2-Biphenylyl)-10-methylacridinium Perchlorate include:
9-Phenylacridinium Perchlorate: Similar in structure but with a phenyl group instead of a biphenyl group.
10-Methylacridinium Chloride: Lacks the biphenyl group and perchlorate anion.
2-Biphenylyl Isocyanate: Contains a biphenyl group but differs in its functional groups and overall reactivity
The uniqueness of this compound lies in its combined structural features, which confer distinct photophysical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C26H20ClNO4 |
|---|---|
Molekulargewicht |
445.9 g/mol |
IUPAC-Name |
10-methyl-9-(2-phenylphenyl)acridin-10-ium;perchlorate |
InChI |
InChI=1S/C26H20N.ClHO4/c1-27-24-17-9-7-15-22(24)26(23-16-8-10-18-25(23)27)21-14-6-5-13-20(21)19-11-3-2-4-12-19;2-1(3,4)5/h2-18H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
BIYCHPCSVPTZJV-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




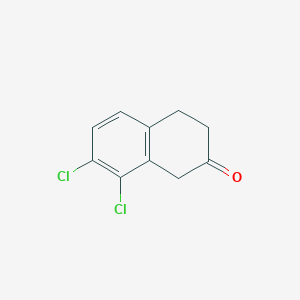

![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)
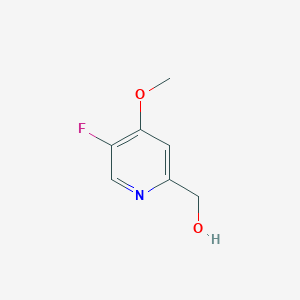


![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)
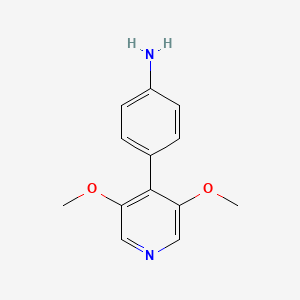
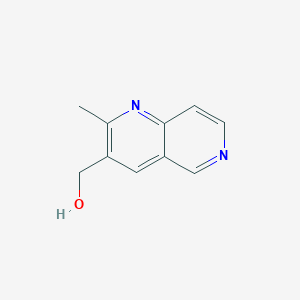


![2-[(2,6-dibromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B13666115.png)
